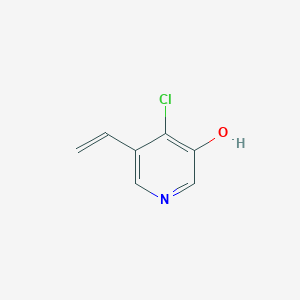

4-Chloro-5-vinylpyridin-3-ol

Description

4-Chloro-5-vinylpyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3, a chlorine atom at position 4, and a vinyl group at position 5 on the pyridine ring. The chlorine substituent typically enhances electrophilic substitution reactivity, while the vinyl group may enable polymerization or serve as a site for further functionalization (e.g., cross-coupling reactions). Pyridine derivatives with similar substitution patterns are often synthesized via nucleophilic displacement or transition metal-catalyzed reactions, as seen in related compounds .

Properties

Molecular Formula |

C7H6ClNO |

|---|---|

Molecular Weight |

155.58 g/mol |

IUPAC Name |

4-chloro-5-ethenylpyridin-3-ol |

InChI |

InChI=1S/C7H6ClNO/c1-2-5-3-9-4-6(10)7(5)8/h2-4,10H,1H2 |

InChI Key |

OVPXOCCCNWUDDJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CN=CC(=C1Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-vinylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the chlorination of 5-vinylpyridin-3-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, advanced purification methods like distillation and crystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-vinylpyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The vinyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products Formed

Oxidation: Formation of 4-chloro-5-vinylpyridin-3-one.

Reduction: Formation of 4-chloro-5-ethylpyridin-3-ol.

Substitution: Formation of 4-amino-5-vinylpyridin-3-ol when reacted with ammonia.

Scientific Research Applications

4-Chloro-5-vinylpyridin-3-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-5-vinylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Chloro-5-vinylpyridin-3-ol with structurally analogous pyridine derivatives, focusing on substituent effects, molecular properties, and applications.

Structural and Functional Comparisons

Key Research Findings

- Reactivity : Chlorine at position 4 or 5 in pyridines often facilitates nucleophilic substitution, as seen in the synthesis of 4-bromo-5-chloro-2-fluoro-pyridine intermediates for pharmaceuticals .

- Industrial Relevance : Compounds like 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol are commercially available with ISO certification, indicating scalability and industrial applications .

Substituent Impact Analysis

- Chlorine : Enhances electrophilicity and stability; positional differences (e.g., 4-Cl vs. 5-Cl) alter steric and electronic effects.

- Vinyl Group : Unique to this compound, this substituent offers reactivity for polymerization or cross-coupling, unlike methoxy or halogen groups in analogs.

- Hydroxyl Group : Increases polarity and hydrogen-bonding capacity, critical for biological interactions or crystal engineering.

Notes and Limitations

- Data Gaps : Direct studies on this compound are absent in the provided evidence; comparisons rely on structural analogs.

- Synthesis Pathways : While and detail methods for chloro-pyridine derivatives, the vinyl group’s introduction may require specialized techniques (e.g., Heck coupling).

- Future Directions : Experimental validation of the compound’s physicochemical properties, toxicity, and applications is recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.